21-bromohenicosanoic Acid
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Overview
Description
21-Bromohenicosanoic acid is a long-chain fatty acid with the molecular formula C21H41BrO2. It is characterized by the presence of a bromine atom attached to the 21st carbon of the henicosanoic acid chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-bromohenicosanoic acid typically involves the bromination of henicosanoic acid. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to henicosanoic acid by catalytic hydrogenation or using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Reduction: Hydrogen gas (H2) with a palladium catalyst or LiAlH4 in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Substitution: Formation of 21-hydroxyhenicosanoic acid or 21-aminohenicosanoic acid.
Reduction: Formation of henicosanoic acid.
Oxidation: Formation of 21-oxo-henicosanoic acid or 21-carboxyhenicosanoic acid.
Scientific Research Applications
21-Bromohenicosanoic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and in studying reaction mechanisms involving long-chain fatty acids.
Biology: Investigated for its role in cell membrane structure and function due to its long hydrophobic chain.
Medicine: Potential therapeutic applications in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mechanism of Action
The mechanism of action of 21-bromohenicosanoic acid involves its interaction with cellular membranes and enzymes. The bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to specific molecular targets. The long hydrophobic chain allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Henicosanoic Acid: The parent compound without the bromine atom.
21-Chlorohenicosanoic Acid: Similar structure with a chlorine atom instead of bromine.
21-Iodohenicosanoic Acid: Similar structure with an iodine atom instead of bromine.
Comparison:
Reactivity: 21-Bromohenicosanoic acid is more reactive in nucleophilic substitution reactions compared to its chloro and iodo counterparts due to the bond strength and size of the bromine atom.
Properties
IUPAC Name |
21-bromohenicosanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H41BrO2/c22-20-18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-21(23)24/h1-20H2,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORVQSQOTLKNEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCCCCBr)CCCCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H41BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370804 |
Source
|
Record name | 21-bromohenicosanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
855953-37-6 |
Source
|
Record name | 21-bromohenicosanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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